Alvimopan

Catalog No.
S518219
CAS No.
156053-89-3
M.F
C25H32N2O4
M. Wt
424.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alvimopan

CAS Number

156053-89-3

Product Name

Alvimopan

IUPAC Name

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1

InChI Key

UPNUIXSCZBYVBB-JVFUWBCBSA-N

SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O

Solubility

0.1 mg/mL
In water, 2.179 mg/L at 25 °C (est)
8.34e-03 g/L

Synonyms

ADL 8-2698, ADL8-2698, alvimopan, alvimopan anhydrous, anhydrous alvimopan, Entereg, LY 246736, LY-246736, LY246736, trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O

Description

The exact mass of the compound Alvimopan is 424.2362 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <0.1 mg/mlin water, 2.179 mg/l at 25 °c (est)8.34e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of peptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Potential Mechanism of Action in POI

The exact mechanism by which Alvimopan works in POI is not fully understood, but research suggests it might involve multiple pathways. One hypothesis is that Alvimopan antagonizes the inhibitory effects of peripheral μ-opioid receptors in the gut, thereby promoting bowel motility PubMed Central article: . This antagonism could lead to faster gastrointestinal recovery after surgery.

Research on Efficacy in POI

Several scientific studies have investigated the effectiveness of Alvimopan in reducing the length of hospital stay (LOS) due to POI. A study published in the journal Surgery found that patients who received Alvimopan after surgery experienced a shorter LOS compared to those who received a placebo PubMed Central article: . This suggests that Alvimopan might be beneficial in promoting faster recovery and reducing healthcare costs associated with POI.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.7

Exact Mass

424.2362

LogP

log Kow = 4.19 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q153V49P3Z

Related CAS

170098-38-1 (dihydrate)

Drug Indication

Used to accelerate the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis. Also investigated for use in the treatment of pain (acute or chronic).
FDA Label

Therapeutic Uses

Gastrointestinal Agents
Entereg is indicated to accelerate the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis. /Included in US product label/
Although alvimopan has been studied for the management of postoperative ileus in women undergoing total abdominal hysterectomy under general anesthesia, efficacy of the drug for this indication has not been established to date. /NOT included in US product label/
/EXPL/ Our objective was to investigate the efficacy and safety of alvimopan, a peripherally acting mu-opioid receptor (PAM-OR) antagonist, in subjects with non-cancer pain and opioid-induced bowel dysfunction (OBD), and to identify at least one treatment regimen that improves OBD. Following a 2-week baseline period, 522 subjects reporting <3 spontaneous bowel movements (SBMs)/week (with >or= 25% accompanied by a sensation of incomplete evacuation, straining, or lumpy hard stools), requiring analgesia equivalent to >or= 30 mg oral morphine/day were randomized to alvimopan 0.5 mg twice daily (BID), 1mg once daily (QD), 1 mg BID, or placebo for 6 weeks. Compared with placebo, there was a statistically and clinically significant increase in mean weekly SBM frequency over the initial 3 weeks of treatment (primary endpoint) with alvimopan 0.5 mg BID (+1.71 mean SBMs/week), alvimopan 1mg QD (+1.64) and alvimopan 1 mg BID (+2.52); P<0.001 for all comparisons. Increased SBM frequency and additional treatment effects, including improvements in symptoms such as straining, stool consistency, incomplete evacuation, abdominal bloating/discomfort, and decreased appetite, were sustained over 6 weeks. The most frequently reported adverse events were abdominal pain, nausea, and diarrhea, occurring more frequently in the higher dosage groups. The alvimopan 0.5 mg BID regimen demonstrated the best benefit-to-risk profile for managing OBD with alvimopan in this study population, with a side effect profile similar to that of placebo. There was no evidence of opioid analgesia antagonism. Competitive peripheral antagonism of opioids with alvimopan can restore GI function and relieve OBD without compromising analgesia.

Pharmacology

Alvimopan is a synthetic trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine with peripherally selective opioid mu receptor antagonist activity. Alvimopan is a selective and competitive antagonist at mu-opioid receptors, found in myenteric and submucosal neurons and the immune cells of the lamina propria in the human gut. Upon administration, this agent binds to mu-opioid receptors in the gut, thereby reversing opioid-related disturbances in gut motility. Alvimopan is approximately three to nine times more potent than naloxone.

MeSH Pharmacological Classification

Gastrointestinal Agents

ATC Code

A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AH - Peripheral opioid receptor antagonists
A06AH02 - Alvimopan

Mechanism of Action

Alvimopan competitively binds to mu-opioid receptor in the gastrointestinal tract but, unlike methylnaltrexone which relies upon it ionic charge, alvimopan owes its selectivity for peripheral receptors to its pharmacokinetics. Alvimopan binds to peripheral mu-receptors with a Ki of 0.2 ng/mL.
Alvimopan is a selective antagonist of the cloned human mu-opioid receptor with a Ki of 0.4 nM (0.2 ng/mL) and no measurable opioid-agonist effects in standard pharmacologic assays. The dissociation of (3)H-alvimopan from the human mu-opioid receptor is slower than that of other opioid ligands, consistent with its higher affinity for the receptor. At concentrations of 1 to 10 uM, alvimopan demonstrated no activity at any of over 70 non-opioid receptors, enzymes, and ion channels.
Following oral administration, alvimopan antagonizes the peripheral effects of opioids on gastrointestinal motility and secretion by competitively binding to gastrointestinal tract mu-opioid receptors. The antagonism produced by alvimopan at opioid receptors is evident in isolated guinea pig ileum preparations where alvimopan competitively antagonizes the effects of morphine on contractility. Alvimopan achieves this selective gastrointestinal opioid antagonism without reversing the central analgesic effects of mu-opioid agonists.
This study characterized the pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, its metabolite, ADL 08-0011, and methylnaltrexone. The activities of the compounds were investigated with respect to human or guinea pig opioid receptor binding and function in recombinant cell lines and mechanical responsiveness of the guinea pig ileum. Alvimopan and ADL 08-0011 had higher binding affinity than methylnaltrexone at human mu opioid receptors (pK (i) values of 9.6, 9.6, and 8.0, respectively). The compounds had different selectivities for the mu receptor over human delta and guinea pig kappa opioid receptors. ADL 08-0011 had the highest mu receptor selectivity. With respect to their mu opioid receptor functional activity ([(35)S]GTPgammaS incorporation), methylnaltrexone had a positive intrinsic activity, consistent with partial agonism, unlike alvimopan and ADL 08-0011, which had negative intrinsic activities. Alvimopan, ADL 08-0011, and methylnaltrexone antagonized inhibitory responses mediated by the mu opioid agonist, endomorphin-1 (pA (2) values of 9.6, 9.4, and 7.6, respectively) and by U69593, a kappa opioid agonist (pA (2) values of 8.4, 7.2, and 6.7, respectively). In morphine-naive guinea pig ileum, methylnaltrexone reduced, while alvimopan and ADL 08-0011 increased, the amplitude of electrically evoked contractions and spontaneous mechanical activity. In tissue from morphine-dependent animals, alvimopan and ADL 08-0011 increased spontaneous activity to a greater degree than methylnaltrexone. The data suggested that alvimopan-induced contractions resulted predominantly from an interaction with kappa opioid receptors. It is concluded that alvimopan, ADL 08-0011, and methylnaltrexone differ in their in vitro pharmacological properties, particularly with respect to opioid receptor subtype selectivity and intrinsic activity.

Vapor Pressure

4.15X10-17 mm Hg at 25 °C (est)

Other CAS

156053-89-3

Associated Chemicals

Alvimopan dihydrate; 170098-38-1

Wikipedia

Alvimopan

Drug Warnings

/BOXED WARNING/ WARNING: POTENTIAL RISK OF MYOCARDIAL INFARCTION WITH LONG-TERM USE: FOR SHORT-TERM HOSPITAL USE ONLY. There was a greater incidence of myocardial infarction in alvimopan-treated patients compared to placebo-treated patients in a 12-month clinical trial, although a causal relationship has not been established. In short-term trials with Entereg, no increased risk of myocardial infarction was observed. Because of the potential risk of myocardial infarction with long-term use, Entereg is available only through a restricted program for short-term use (15 doses) under a Risk Evaluation and Mitigation Strategy (REMS) called the Entereg Access Support and Education (E.A.S.E.) Program [see
A numerically higher incidence of myocardial infarction was reported in patients receiving alvimopan 0.5 mg twice daily compared with placebo in a 12-month clinical study evaluating long-term use of the drug for management of opiate-induced bowel dysfunction in patients with chronic pain; a majority of events occurred 1 - 4 months after initiation of therapy. Similar results have not been observed in patients receiving short-term alvimopan therapy (12 mg twice daily for 7 days or less) following bowel resection. A causal relationship between myocardial infarction and alvimopan has not been established. Because of an increased risk of ischemic cardiac events with long-term therapy, alvimopan is available only to hospitals through a restricted distribution program (EASE program).
Use of alvimopan in patients undergoing surgical correction of complete bowel obstruction is not recommended.
Increased variability in alvimopan pharmacokinetics has been observed in patients with active or quiescent Crohn's disease; exposure to the drug generally was twofold higher in patients with quiescent disease compared with healthy individuals or patients with active disease. Concentrations of alvimopan's metabolite were lower in patients with Crohn's disease. However, the manufacturer states that dosage adjustments are not necessary.
For more Drug Warnings (Complete) data for ALVIMOPAN (12 total), please visit the HSDB record page.

Biological Half Life

10 to 17 hours (gut metabolite: 10 to 18 hours)
The mean terminal phase half-life of alvimopan after multiple oral doses of Entereg ranged from 10 to 17 hours. The terminal half-life of the metabolite ranged 10 to 18 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: B.E. Cantrell et al., European Patent Office 506478; eidem, United States of America patent 5250542 (1992, 1993 both to Lilly).

General Manufacturing Information

Adolor Corporation, the manufacturer of Entereg, is based in Exton, PA. Adolor and GlaxoSmithKline, London, England.

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F)

Dates

Modify: 2023-08-15
1: Adam MA, Sun Z, Kim J, Thacker JK. Reply to Letter: Alvimopan Is Associated With Improved Outcomes and Cost Savings in Enhanced Recovery Colorectal Surgery Protocols. Ann Surg. 2016 Jun 8. [Epub ahead of print] PubMed PMID: 27280513.
2: Keller DS, Flores-Gonzalez JR, Ibarra S, Mahmood A, Haas EM. Is there value in alvimopan in minimally invasive colorectal surgery? Am J Surg. 2016 May 10. pii: S0002-9610(16)30211-2. doi: 10.1016/j.amjsurg.2016.02.016. [Epub ahead of print] PubMed PMID: 27262754.
3: Kehlet H. Alvimopan in Enhanced Recovery Colorectal Surgery? Ann Surg. 2016 May 26. [Epub ahead of print] PubMed PMID: 27232255.
4: Colorectal Writing Group for the SCOAP-CERTAIN Collaborative, Ehlers AP, Simianu VV, Bastawrous AL, Billingham RP, Davidson GH, Fichera A, Florence MG, Menon R, Thirlby RC, Flum DR, Farjah F. Alvimopan Use, Outcomes, and Costs: A Report from the Surgical Care and Outcomes Assessment Program Comparative Effectiveness Research Translation Network Collaborative. J Am Coll Surg. 2016 May;222(5):870-7. doi: 10.1016/j.jamcollsurg.2016.01.051. Epub 2016 Feb 5. PubMed PMID: 27113517; PubMed Central PMCID: PMC4848460.
5: Shah KN, Waryasz G, DePasse JM, Daniels AH. Prevention of Paralytic Ileus Utilizing Alvimopan Following Spine Surgery. Orthop Rev (Pavia). 2015 Sep 28;7(3):6087. doi: 10.4081/or.2015.6087. eCollection 2015 Sep 28. PubMed PMID: 26605031; PubMed Central PMCID: PMC4592934.
6: Cui Y, Chen H, Qi L, Zu X, Li Y. Effect of alvimopan on accelerates gastrointestinal recovery after radical cystectomy: A systematic review and meta-analysis. Int J Surg. 2016 Jan;25:1-6. doi: 10.1016/j.ijsu.2015.11.013. Epub 2015 Nov 18. Review. PubMed PMID: 26596716.
7: Adam MA, Lee LM, Kim J, Shenoi M, Mallipeddi M, Aziz H, Stinnett S, Sun Z, Mantyh CR, Thacker JK. Alvimopan Provides Additional Improvement in Outcomes and Cost Savings in Enhanced Recovery Colorectal Surgery. Ann Surg. 2016 Jul;264(1):141-6. doi: 10.1097/SLA.0000000000001428. PubMed PMID: 26501697.
8: Brady JT, Dosokey EM, Crawshaw BP, Steele SR, Delaney CP. The use of alvimopan for postoperative ileus in small and large bowel resections. Expert Rev Gastroenterol Hepatol. 2015;9(11):1351-8. doi: 10.1586/17474124.2015.1095637. Epub 2015 Oct 21. PubMed PMID: 26488223.
9: Nguyen DL, Maithel S, Nguyen ET, Bechtold ML. Does alvimopan enhance return of bowel function in laparoscopic gastrointestinal surgery? A meta-analysis. Ann Gastroenterol. 2015 Oct-Dec;28(4):475-80. PubMed PMID: 26423597; PubMed Central PMCID: PMC4585395.
10: Earnshaw SR, Kauf TL, McDade C, Potashman MH, Pauyo C, Reese ES, Senagore A. Economic Impact of Alvimopan Considering Varying Definitions of Postoperative Ileus. J Am Coll Surg. 2015 Nov;221(5):941-50. doi: 10.1016/j.jamcollsurg.2015.08.004. Epub 2015 Aug 15. PubMed PMID: 26353904.
11: Berger NG, Ridolfi TJ, Ludwig KA. Delayed gastrointestinal recovery after abdominal operation - role of alvimopan. Clin Exp Gastroenterol. 2015 Aug 5;8:231-5. doi: 10.2147/CEG.S64029. eCollection 2015. Review. PubMed PMID: 26346889; PubMed Central PMCID: PMC4531031.
12: Manger JP, Nelson M, Blanchard S, Helo S, Conaway M, Krupski TL. Alvimopan: A cost-effective tool to decrease cystectomy length of stay. Cent European J Urol. 2014;67(4):335-41. doi: 10.5173/ceju.2014.04.art4. Epub 2014 Dec 5. PubMed PMID: 25667750; PubMed Central PMCID: PMC4310883.
13: McRae WH 3rd, Simpson-Camp L, Hammen PF, Al-Sayegh HK. The use of alvimopan in patients receiving epidural analgesia after large bowel resection. Am Surg. 2015 Feb;81(2):212-6. PubMed PMID: 25642887.
14: Simorov A, Thompson J, Oleynikov D. Alvimopan reduces length of stay and costs in patients undergoing segmental colonic resections: results from multicenter national administrative database. Am J Surg. 2014 Dec;208(6):919-25; discussion 925. doi: 10.1016/j.amjsurg.2014.08.011. Epub 2014 Sep 22. PubMed PMID: 25440479.
15: Lee CT. Reply to Santosh Kumar and Aditya Prakash Sharma's letter to the editor re: Cheryl T. Lee, Sam S. Chang, Ashish M. Kamat, et al. Alvimopan accelerates gastrointestinal recovery after radical cystectomy: a multicenter randomized placebo-controlled trial. Eur Urol 2014;66:265-72. Eur Urol. 2015 Feb;67(2):e30-1. doi: 10.1016/j.eururo.2014.09.051. Epub 2014 Oct 7. PubMed PMID: 25304758.
16: Kumar S, Sharma AP. Re: Cheryl T. Lee, Sam S. Chang, Ashish M. Kamat, et al. Alvimopan accelerates gastrointestinal recovery after radical cystectomy: a multicenter randomized placebo-controlled trial. Eur urol 2014;66:265-72. Eur Urol. 2015 Feb;67(2):e29. doi: 10.1016/j.eururo.2014.09.050. Epub 2014 Oct 3. PubMed PMID: 25288191.
17: Tobis S, Heinlen JE, Ruel N, Lau C, Kawachi M, Wilson T, Chan K. Effect of alvimopan on return of bowel function after robot-assisted radical cystectomy. J Laparoendosc Adv Surg Tech A. 2014 Oct;24(10):693-7. doi: 10.1089/lap.2014.0170. Epub 2014 Sep 2. PubMed PMID: 25180566.
18: Rodriguez RW. Off-label uses of alvimopan and methylnaltrexone. Am J Health Syst Pharm. 2014 Sep 1;71(17):1450-5. doi: 10.2146/ajhp130632. PubMed PMID: 25147168.
19: Vora A, Marchalik D, Nissim H, Kowalczyk K, Bandi G, McGeagh K, Lynch J, Venkatesan K, Ghasemian R, Hwang J, Hwang MV. Multi-institutional outcomes and cost effectiveness of using alvimopan to lower gastrointestinal morbidity after cystectomy and urinary diversion. Can J Urol. 2014 Apr;21(2):7222-7. PubMed PMID: 24775576.
20: Clyne M. Bladder cancer: faster recovery after radical cystectomy with alvimopan. Nat Rev Urol. 2014 Apr;11(4):186. doi: 10.1038/nrurol.2014.67. Epub 2014 Mar 18. PubMed PMID: 24637421.

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